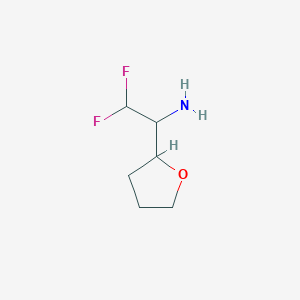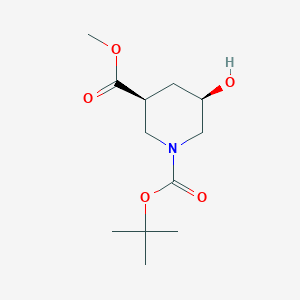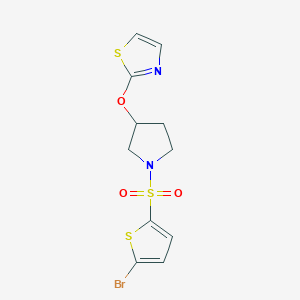
2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine” is an organic compound that contains a tetrahydrofuran ring (a five-membered ring containing oxygen), two fluorine atoms, and an ethanamine group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a tetrahydrofuran ring attached to a difluoroethanamine group. The presence of fluorine atoms would likely influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tetrahydrofuran ring could potentially undergo reactions at the oxygen atom or the carbon atoms of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could result in unique properties due to the high electronegativity of fluorine .Scientific Research Applications
Reformatsky Reactions
2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine has been utilized in the indium-mediated Reformatsky reactions. These reactions involve 2,2-difluoro-2-halo-1-furan-2-yl ethanones and aldehydes, using indium metal in aqueous media, resulting in α,α-difluoro-β-hydroxy ketones. This application highlights the compound's role in creating complex chemical structures (Chung, Higashiya, & Welch, 2001).
DNA Binding and Cytotoxicity Studies
In a study examining Cu(II) complexes of tridentate ligands, this compound-related compounds demonstrated DNA binding and nuclease activity. These complexes were found to have low toxicity in various cancer cell lines, highlighting their potential in medicinal chemistry and cancer research (Kumar et al., 2012).
Schiff Base Synthesis
The compound has been used in synthesizing Schiff bases, which showed promising activity as pancreatic lipase inhibitors. This synthesis involves complex chemical reactions and has implications in developing treatments for conditions like obesity (Warad et al., 2020).
Photolysis in Photoaffinity Probes
Research on 3-aryl-3-(trifluoromethyl)diazirines, closely related to this compound, has shown that their photolysis may limit their utility in obtaining primary sequence data, due to the reversibility of the photoinsertion process. This research is crucial in understanding the limitations of certain compounds in photoaffinity labeling in biological systems (Platz et al., 1991).
Metal Complex Synthesis
The synthesis of low symmetry pyrazole-based tripodal tetraamine ligands, which involve this compound, has been investigated for creating metal complexes. These complexes are of interest in coordination chemistry and potential applications in catalysis (Cubanski et al., 2013).
Corrosion Inhibition
Cadmium(II) Schiff base complexes, synthesized using compounds related to this compound, have demonstrated properties of corrosion inhibition on mild steel. This highlights its potential application in materials science and engineering (Das et al., 2017).
Mechanism of Action
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The action, efficacy, and stability of 2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine can be influenced by various environmental factors. These may include the physiological environment within the body (such as pH and temperature), the presence of other molecules, and the specific characteristics of the target cells or tissues .
Properties
IUPAC Name |
2,2-difluoro-1-(oxolan-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)5(9)4-2-1-3-10-4/h4-6H,1-3,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQPOSZLHMATBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(C(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1552522-02-7 |
Source


|
| Record name | 2,2-difluoro-1-(oxolan-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dipropylsulfamoyl)-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2465561.png)
![2-(naphthalen-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2465562.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2465564.png)

![3-(4-fluorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2465568.png)

![[4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2465570.png)

![3-(4-ethoxyphenyl)-7,8-dimethoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2465574.png)




